Lipophilicity and Membrane Permeability
The predicted lipophilicity of 4-ureidobutyric acid (LogP -1.01) is significantly higher than that of the parent neurotransmitter GABA (LogP -3.17), suggesting improved passive membrane permeability [1][2]. This calculated difference positions the compound as a more suitable scaffold for central nervous system (CNS) prodrug design compared to its more hydrophilic analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -1.01 |
| Comparator Or Baseline | GABA: LogP = -3.17; 3-Ureidopropionic acid: LogP = -1.23; 4-Acetamidobutanoic acid: XLogP = -0.60 |
| Quantified Difference | 2.16 log units more lipophilic than GABA; 0.22 log units more lipophilic than 3-ureidopropionic acid; 0.41 log units less lipophilic than 4-acetamidobutanoic acid. |
| Conditions | In silico prediction (ALOGPS/ChemAxon) [1][3][4] |
Why This Matters
Higher logP is a critical parameter for predicting blood-brain barrier penetration, making 4-ureidobutyric acid a more relevant candidate for CNS-targeted research than GABA, which requires active transport.
- [1] Human Metabolome Database (HMDB). Predicted logP for 4-ureidobutyric acid. View Source
- [2] Wikipedia. GABA: log P -3.17. View Source
- [3] Wikipedia. 3-Ureidopropionic acid: log P -1.23. View Source
- [4] PlantaEdb. 4-Acetamidobutyric acid: XlogP -0.60. View Source
